

# analytical methods for "4-Hydroxy-3-methoxy-2-nitrobenzaldehyde" characterization

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## Compound of Interest

Compound Name: 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

Cat. No.: B1582344

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An In-Depth Guide to the Analytical Characterization of **4-Hydroxy-3-methoxy-2-nitrobenzaldehyde**

## Authored by: A Senior Application Scientist

### Introduction

**4-Hydroxy-3-methoxy-2-nitrobenzaldehyde**, also known as 2-nitrovanillin, is a pivotal intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals.<sup>[1][2]</sup> Its unique trifunctional aromatic structure, featuring hydroxyl, methoxy, and nitro groups ortho and para to an aldehyde, makes it a versatile building block. Given its role in complex synthetic pathways, the unequivocal confirmation of its identity, purity, and stability is a prerequisite for its use in research and development.

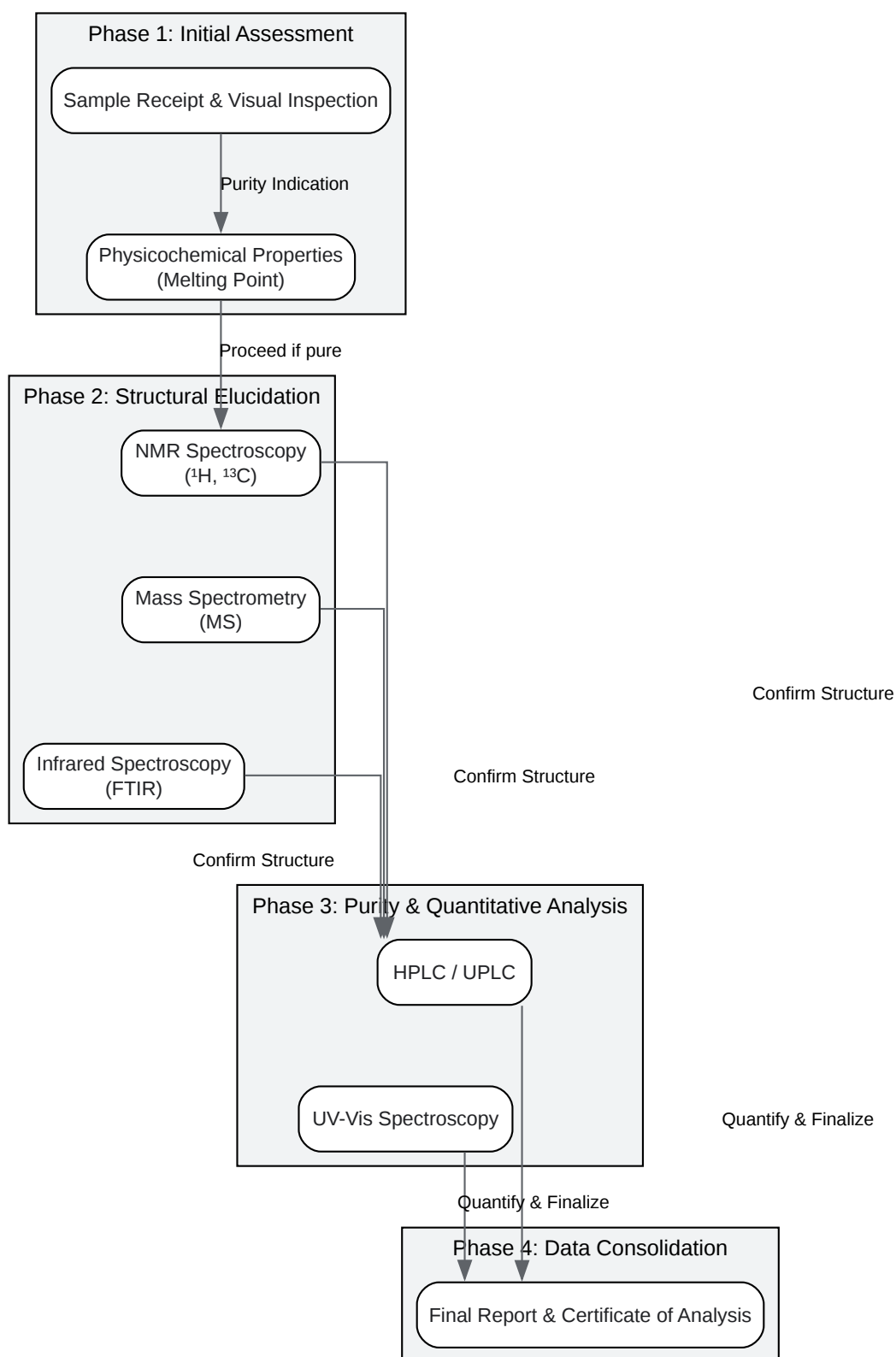
This comprehensive guide provides a multi-faceted analytical strategy for the robust characterization of **4-Hydroxy-3-methoxy-2-nitrobenzaldehyde**. We move beyond mere procedural descriptions to explain the causality behind the selection of specific techniques and experimental parameters. The protocols herein are designed to be self-validating, integrating data from orthogonal methods to build a complete and trustworthy analytical profile of the compound.

## Molecular Profile

- IUPAC Name: **4-hydroxy-3-methoxy-2-nitrobenzaldehyde**[\[3\]](#)
- Synonyms: 2-Nitrovanillin
- Molecular Formula:  $C_8H_7NO_5$
- Molecular Weight: 197.14 g/mol [\[3\]](#)
- Appearance: Light yellow solid[\[4\]](#)
- Melting Point: 136-137 °C[\[4\]](#)

## Integrated Analytical Workflow

A robust characterization relies on the logical application of multiple analytical techniques. The following workflow ensures that both the structural identity and the purity of the analyte are confirmed with a high degree of confidence.



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Caption: Integrated workflow for the characterization of **4-Hydroxy-3-methoxy-2-nitrobenzaldehyde**.

## Spectroscopic Characterization Protocols

Spectroscopic methods provide the foundational data for structural elucidation by probing the molecular environment at an atomic level.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Causality:** NMR is the most powerful technique for unambiguous structure determination. Proton ( $^1\text{H}$ ) NMR reveals the number, environment, and connectivity of hydrogen atoms, while Carbon-13 ( $^{13}\text{C}$ ) NMR provides complementary information for the carbon skeleton. The choice of a deuterated solvent is critical; DMSO- $\text{d}_6$  is often selected for its ability to dissolve a wide range of polar organic compounds and for its high boiling point.

Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- $\text{d}_6$ ). Ensure complete dissolution.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire the spectrum using a standard single-pulse experiment.
  - Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, which is crucial for potential future quantitative analysis.
  - Co-add a minimum of 16 scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

- A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Reference the spectra to the residual solvent peak of DMSO- $\text{d}_6$  ( $\delta \sim 2.50$  ppm for  $^1\text{H}$  and  $\delta \sim 39.52$  ppm for  $^{13}\text{C}$ ).

### Expected Spectral Data

The following table outlines the predicted chemical shifts based on the compound's structure and data from analogous molecules.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Assignment	Predicted <sup>1</sup> H Chemical Shift (ppm)	Predicted <sup>13</sup> C Chemical Shift (ppm)	Rationale for Shift
Aldehyde (-CHO)	9.9 - 10.2	188 - 191	Deshielded due to the electronegativity of the oxygen atom and resonance effects.
Aromatic H-5	7.6 - 7.8	115 - 118	Ortho to the electron-withdrawing aldehyde group.
Aromatic H-6	7.2 - 7.4	125 - 128	Meta to the aldehyde and ortho to the hydroxyl group.
Methoxy (-OCH <sub>3</sub> )	3.9 - 4.1	56 - 58	Typical chemical shift for an aromatic methoxy group.
Hydroxyl (-OH)	10.5 - 11.5	-	Broad, deshielded signal due to hydrogen bonding and exchange; position is concentration-dependent.
Aromatic C-1 (-CHO)	-	128 - 132	Carbon bearing the aldehyde group.
Aromatic C-2 (-NO <sub>2</sub> )	-	138 - 142	Deshielded by the electron-withdrawing nitro group.
Aromatic C-3 (-OCH <sub>3</sub> )	-	150 - 154	Deshielded by the attached electronegative oxygen atom.
Aromatic C-4 (-OH)	-	145 - 149	Deshielded by the attached

electronegative  
oxygen atom.

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## Infrared (IR) Spectroscopy

**Expertise & Causality:** IR spectroscopy provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups. The Attenuated Total Reflectance (ATR) method is preferred for solid samples as it requires no sample preparation (e.g., KBr pellets) and yields high-quality, reproducible spectra.

Protocol: FTIR-ATR

- **Sample Preparation:** Place a small, representative amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Background Collection:** Before analyzing the sample, run a background scan with a clean, empty ATR crystal to subtract atmospheric H<sub>2</sub>O and CO<sub>2</sub> signals.
- **Data Acquisition:** Collect the sample spectrum over a range of 4000-400 cm<sup>-1</sup>. Co-add at least 32 scans to ensure a good signal-to-noise ratio.
- **Data Processing:** The resulting spectrum of absorbance or transmittance versus wavenumber is used for interpretation.

Expected Absorption Bands

The following table summarizes the key vibrational frequencies expected for **4-Hydroxy-3-methoxy-2-nitrobenzaldehyde**.[\[3\]](#)[\[8\]](#)

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type
3200 - 3500 (broad)	Phenolic O-H	Stretching
2850 - 3000	Aromatic C-H	Stretching
1680 - 1700 (strong)	Aldehyde C=O	Stretching
1580 - 1610	Aromatic C=C	Stretching
1510 - 1550 (strong)	Asymmetric N-O	Stretching (NO <sub>2</sub> )
1340 - 1380 (strong)	Symmetric N-O	Stretching (NO <sub>2</sub> )
1200 - 1280	Aryl-O (ether)	Stretching
1020 - 1050	C-O (ether)	Stretching

## Mass Spectrometry (MS)

**Expertise & Causality:** Mass spectrometry is essential for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules, providing the mass of the intact molecule, typically as a protonated adduct ([M+H]<sup>+</sup>) in positive ion mode.

Protocol: LC-MS (ESI)

- **Sample Preparation:** Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a High-Performance Liquid Chromatograph coupled to a mass spectrometer with an ESI source.
- **Chromatography (optional but recommended):** A brief chromatographic run on a C18 column can separate the analyte from any potential non-volatile impurities before it enters the mass spectrometer.
- **MS Acquisition:** Acquire data in positive ion mode over a mass range of m/z 100-300.
- **Data Analysis:** Identify the peak corresponding to the molecular ion.



### Expected Mass-to-Charge Ratios (m/z)

The monoisotopic mass of  $C_8H_7NO_5$  is 197.0324 Da.<sup>[3]</sup> The following table lists the expected m/z values for common adducts.<sup>[9]</sup>

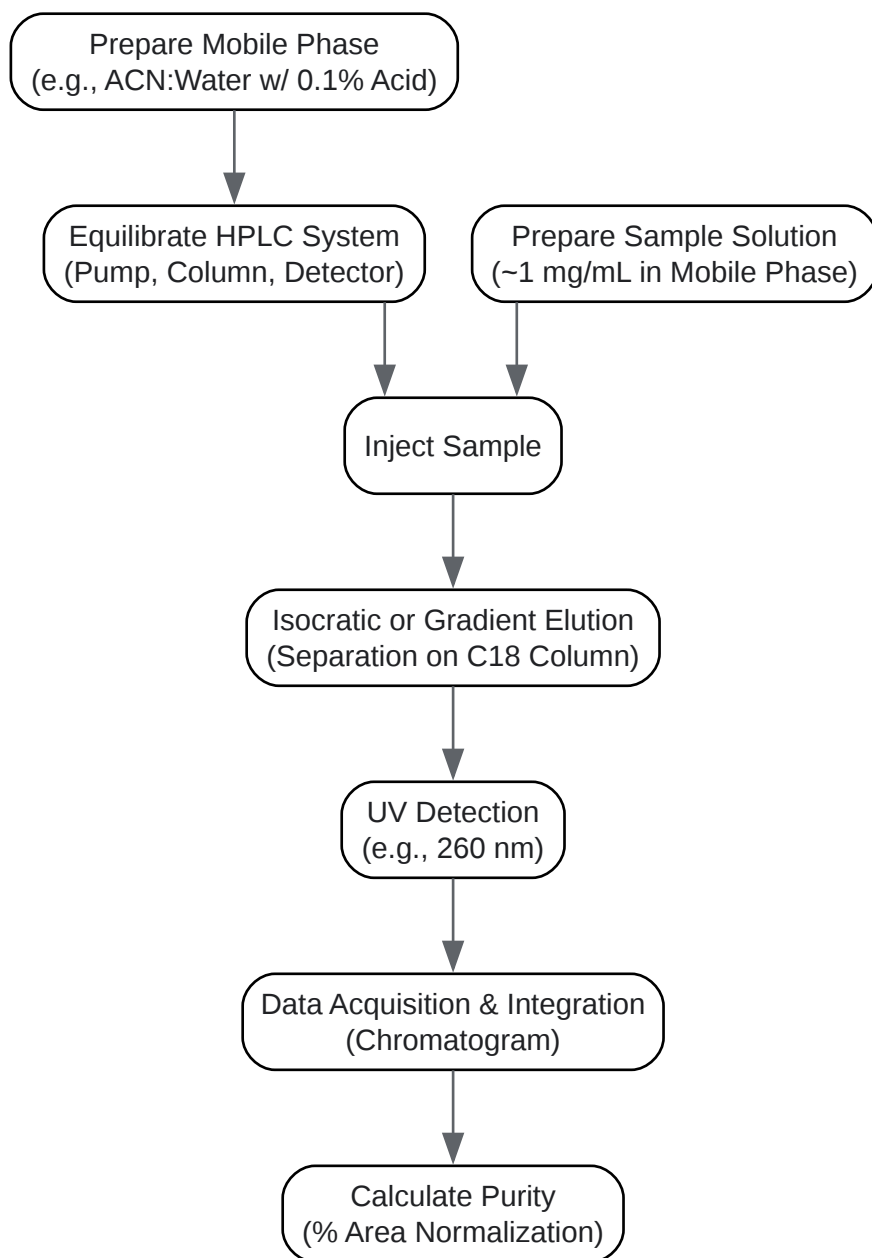
Adduct	Formula	Expected m/z
$[M+H]^+$	$[C_8H_8NO_5]^+$	198.0397
$[M+Na]^+$	$[C_8H_7NO_5Na]^+$	220.0216
$[M-H]^-$	$[C_8H_6NO_5]^-$	196.0251

## Chromatographic Purity Analysis

While spectroscopy confirms structure, chromatography is the gold standard for assessing purity.

### High-Performance Liquid Chromatography (HPLC)

**Expertise & Causality:** Reverse-phase HPLC is the premier technique for separating and quantifying components in a mixture based on their polarity. A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous acidic buffer, is optimized to achieve good peak shape and resolution. UV detection is highly effective due to the strong chromophores in the molecule.



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